molecular formula C18H18BrF3N2 B6017320 1-(4-bromobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine

1-(4-bromobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No.: B6017320
M. Wt: 399.2 g/mol
InChI Key: MWKIJVNPSWEFCJ-UHFFFAOYSA-N
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Description

1-(4-bromobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a synthetic organic compound that belongs to the class of piperazines. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for drug development. This compound features a bromobenzyl group and a trifluoromethylphenyl group attached to a piperazine ring, which may contribute to its unique chemical and biological properties.

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrF3N2/c19-16-6-4-14(5-7-16)13-23-8-10-24(11-9-23)17-3-1-2-15(12-17)18(20,21)22/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKIJVNPSWEFCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Br)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines or through the reaction of ethylenediamine with dihaloalkanes.

    Introduction of the bromobenzyl group: This step involves the reaction of the piperazine ring with 4-bromobenzyl chloride under basic conditions, such as in the presence of a base like sodium hydroxide or potassium carbonate.

    Introduction of the trifluoromethylphenyl group: This can be done through a nucleophilic aromatic substitution reaction where the piperazine ring reacts with 3-(trifluoromethyl)phenyl halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may result in various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-bromobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine
  • 1-(4-bromobenzyl)-4-[3-(methyl)phenyl]piperazine
  • 1-(4-bromobenzyl)-4-[3-(trifluoromethyl)phenyl]piperidine

Uniqueness

1-(4-bromobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine is unique due to the presence of both a bromobenzyl and a trifluoromethylphenyl group, which may impart distinct chemical and biological properties compared to other similar compounds. These structural features can influence its reactivity, pharmacokinetics, and interaction with biological targets.

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